Oxythiamine chloride hydrochloride

Catalog No.
S005815
CAS No.
614-05-1
M.F
C12H17Cl2N3O2S
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxythiamine chloride hydrochloride

CAS Number

614-05-1

Product Name

Oxythiamine chloride hydrochloride

IUPAC Name

5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one;chloride;hydrochloride

Molecular Formula

C12H17Cl2N3O2S

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C12H15N3O2S.2ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;;/h5,7,16H,3-4,6H2,1-2H3;2*1H

InChI Key

HGYQKVVWNZFPJS-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.Cl.[Cl-]

Synonyms

5-(2-Hydroxyethyl)-3-(4-hydroxy-2-methyl-5-pyrimidinylmethyl)-4-methylthiazolium chloride

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.Cl.[Cl-]

Description

The exact mass of the compound Oxythiamine chloride hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiamine Antagonist and Transketolase Inhibitor

Oxythiamine chloride hydrochloride acts as an antagonist to thiamine (vitamin B1) []. It structurally resembles thiamine but cannot be utilized by cells. This property allows it to inhibit transketolase, a vital enzyme in the pentose phosphate pathway (PPP) [, ]. The PPP is a metabolic pathway responsible for generating ribose, a sugar essential for synthesizing RNA and DNA [].

Inducing Thiamine Deficiency and Studying Metabolic Consequences

Researchers can use oxythiamine chloride hydrochloride to induce controlled thiamine deficiency in cells or animal models []. This allows them to study the cellular response to thiamine deprivation and its impact on various metabolic processes.

Investigating Cancer Cell Growth

Studies suggest that oxythiamine chloride hydrochloride can inhibit the growth and proliferation of cancer cells [, ]. By blocking the PPP and ribose synthesis, it disrupts the production of essential building blocks for RNA and DNA replication, potentially hindering tumor growth. Researchers are investigating its potential as an anti-cancer agent, either alone or in combination with other therapies [].

Understanding Cellular Apoptosis

Oxythiamine chloride hydrochloride has been shown to induce apoptosis, a programmed cell death pathway []. This makes it a valuable tool for researchers studying the mechanisms of cell death and their role in various diseases.

Oxythiamine chloride hydrochloride is a hydrochloride salt derived from oxythiamine chloride, which is a thiamine (vitamin B1) analog. Its chemical formula is C₁₂H₁₇Cl₂N₃O₂S, and it is recognized for its role as a thiamine antimetabolite. This compound is characterized by its ability to inhibit thiamine-dependent enzymes, leading to various biological effects. Oxythiamine chloride hydrochloride is typically used in research settings, particularly in studies related to cancer and metabolic disorders .

OXT acts as a thiamine antagonist by competing with thiamine for binding to the enzyme transketolase []. Transketolase plays a crucial role in the pentose phosphate pathway, a metabolic pathway essential for cell proliferation. By inhibiting transketolase, OXT disrupts the synthesis of ribose, a vital component of RNA and DNA, leading to cell death (apoptosis) and hindering cancer cell proliferation [, ].

. One significant reaction involves the formation of metal complexes. For instance, when oxythiamine chloride hydrochloride reacts with zinc(II), cadmium(II), and mercury(II) chlorides in ethanol, it yields metal complexes such as [ZnCl₃(HOxT)], [CdCl₃(HOxT)], and others. These interactions highlight the compound's potential to form stable coordination complexes with transition metals, which can be crucial for various biochemical applications .

Oxythiamine chloride hydrochloride exhibits several biological activities, primarily as an antimetabolite of thiamine. Its mechanism of action involves the inhibition of thiamine-dependent enzymes such as transketolase and pyruvate dehydrogenase, which are essential for carbohydrate metabolism. This inhibition can lead to reduced energy production in cells, making oxythiamine a candidate for cancer research due to its potential to selectively target rapidly dividing cells that rely heavily on glycolysis . Additionally, studies have indicated that this compound may possess antioxidant properties, contributing further to its biological significance.

The synthesis of oxythiamine chloride hydrochloride typically involves the reaction of oxythiamine with hydrochloric acid. The process can be summarized as follows:

  • Starting Material: Oxythiamine (which can be derived from thiamine).
  • Reaction: Combine oxythiamine with one molar equivalent of hydrochloric acid.
  • Product Formation: The resulting product is oxythiamine chloride hydrochloride, which can be purified through crystallization or other methods.

This straightforward synthetic route allows for the efficient production of the compound for research and pharmaceutical applications .

Oxythiamine chloride hydrochloride has several applications in scientific research and potential therapeutic areas:

  • Cancer Research: Due to its properties as a thiamine antimetabolite, it is studied for its ability to inhibit cancer cell growth.
  • Metabolic Studies: It serves as a tool for investigating metabolic pathways involving thiamine-dependent enzymes.
  • Reference Standard: The compound is used as a reference standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry for quantifying thiamine-related compounds .

Interaction studies involving oxythiamine chloride hydrochloride have primarily focused on its binding properties with metal ions and its effects on various biological systems. Research has shown that this compound can form stable complexes with transition metals, which may alter its biological activity and enhance its efficacy in specific applications. Additionally, studies exploring its interactions with cellular components have provided insights into its mechanism of action as an antimetabolite .

Oxythiamine chloride hydrochloride shares similarities with several other compounds related to thiamine metabolism and function. Here are some notable comparisons:

CompoundStructure/FunctionUnique Aspects
Thiamine (Vitamin B1)Essential nutrient involved in carbohydrate metabolismNatural form; does not inhibit enzyme activity
BenfotiamineSynthetic derivative of thiamineFat-soluble; used for neuropathy treatment
OxythiamineThiamine analog that inhibits enzyme activityDirectly inhibits thiamine-dependent enzymes

Oxythiamine chloride hydrochloride is unique due to its specific role as an antimetabolite, which distinguishes it from both natural and synthetic forms of thiamine that primarily serve nutritional roles without inhibitory effects on metabolic pathways .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

337.0418534 g/mol

Monoisotopic Mass

337.0418534 g/mol

Heavy Atom Count

20

Appearance

White solidPurity:≥95% by HPLC

UNII

HM0RL1Q94J

MeSH Pharmacological Classification

Antimetabolites

Wikipedia

Oxythiamine chloride hydrochloride

Dates

Modify: 2023-09-12

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